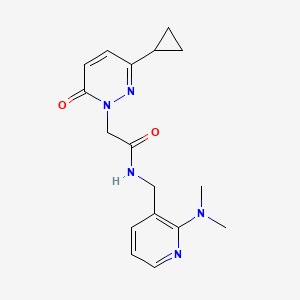

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-(dimethylamino)pyridin-3-yl)methyl)acetamide

Description

This compound belongs to the pyridazinone class, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. Pyridazinones are renowned for their broad pharmacological activities, including antimicrobial, anti-inflammatory, antihypertensive, and anticancer effects . The target molecule features a cyclopropyl group at the pyridazinone’s 3-position and a dimethylaminopyridinylmethyl-substituted acetamide moiety.

Properties

IUPAC Name |

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[[2-(dimethylamino)pyridin-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2/c1-21(2)17-13(4-3-9-18-17)10-19-15(23)11-22-16(24)8-7-14(20-22)12-5-6-12/h3-4,7-9,12H,5-6,10-11H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMYXXZPWFXFQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC=N1)CNC(=O)CN2C(=O)C=CC(=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-(dimethylamino)pyridin-3-yl)methyl)acetamide, one might start by preparing the key intermediates. For instance, cyclopropylamine can be reacted with an appropriate ketone to yield the cyclopropyl-substituted pyridazine ring. Concurrently, a dimethylamino-substituted pyridine can be synthesized. These intermediates are then coupled through an acetamide linkage.

Industrial Production Methods

In industrial settings, the synthesis would involve the optimization of each reaction step, including purification processes, such as recrystallization, and careful control of reaction conditions like temperature and pH. The scale-up process would need to ensure a high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : Possible at the cyclopropyl ring or dimethylamino group.

Reduction: : Typically targeted at the ketone functional group.

Substitution: : Reactions might occur at the pyridazine or pyridine rings.

Common Reagents and Conditions

Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide) are commonly used.

Major Products

Depending on the reagents and conditions, oxidation might yield hydroxylated derivatives; reduction could produce alcohols; and substitution reactions can introduce various functional groups to the rings.

Scientific Research Applications

Chemistry

The compound is useful in organic synthesis as a building block for more complex molecules.

Biology

It may act as a probe to study biological pathways due to its potential bioactivity.

Medicine

Could be explored for drug development, especially in targeting specific enzymes or receptors.

Industry

Might be useful in materials science for creating specialized polymers or as a catalyst in chemical reactions.

Mechanism of Action

The compound likely interacts with biological macromolecules through hydrogen bonding, Van der Waals forces, and possibly covalent interactions. The exact molecular targets and pathways would depend on its specific applications in biological systems.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and inferred properties of the target compound versus analogs from literature:

Key Observations:

Cyclopropyl vs. Aryl Groups (e.g., p-Tolyl):

- The cyclopropyl group in the target compound likely enhances metabolic stability and reduces steric hindrance compared to the bulkier p-tolyl group in ’s derivatives . This may improve bioavailability and tissue penetration.

- The p-tolyl group in analogs from is associated with herbicidal and antimicrobial activities, possibly due to increased hydrophobicity .

Acetamide Side Chain Variations: The dimethylaminopyridine moiety in the target compound could enhance solubility and CNS penetration, as tertiary amines often facilitate blood-brain barrier traversal. In contrast, ester-linked alkanoates () may confer hydrolytic instability, limiting their therapeutic utility .

Halogenated vs. Non-Halogenated Derivatives: The chloro-substituted pyridazinone in ’s compound (445.2 g/mol) may exhibit stronger electrophilic interactions with biological targets, such as kinases, but could pose higher toxicity risks compared to the non-halogenated target compound .

Pharmacological Implications

- Antimicrobial Potential: Pyridazinones with aryl substituents (e.g., p-tolyl) show antimicrobial activity, but the target compound’s cyclopropyl group may reduce off-target effects while retaining efficacy .

- Kinase Inhibition: ’s chloro-pyridazinone derivative demonstrates kinase-targeting properties, but the target compound’s cyclopropyl group may favor alternative binding modes, such as anti-inflammatory pathways .

Biological Activity

The compound 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-(dimethylamino)pyridin-3-yl)methyl)acetamide is a heterocyclic organic molecule with significant potential in medicinal chemistry. Its unique structure, characterized by a pyridazinone core and various functional groups, suggests various biological activities, particularly in the context of enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 284.31 g/mol. The structural features include:

- A pyridazinone core, which is known for its biological relevance.

- A cyclopropyl group that may enhance lipophilicity and influence pharmacokinetics.

- An acetamide moiety that could participate in hydrogen bonding interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly:

- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to cancer and inflammatory diseases. The presence of the pyridazinone core is often associated with inhibitory activity against various enzymes.

- Receptor Modulation : The compound may interact with specific receptors, potentially influencing signaling pathways critical in disease states. This interaction could lead to therapeutic effects in conditions such as cancer or chronic inflammation.

- Anticancer Potential : Given its structural characteristics, the compound is being investigated for its potential in cancer therapy, particularly through mechanisms involving the inhibition of tumor growth and metastasis.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 : Enzyme Inhibition Assay | Demonstrated significant inhibitory activity against cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory properties. |

| Study 2 : Receptor Binding Analysis | Identified moderate affinity for certain G-protein coupled receptors (GPCRs), indicating possible roles in modulating neurotransmitter systems. |

| Study 3 : Antitumor Activity | In vitro studies showed cytotoxic effects on various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic action. |

The proposed mechanism of action for this compound involves:

- Binding to Active Sites : The compound likely binds to active sites of target enzymes or receptors, inhibiting their activity.

- Modulation of Signaling Pathways : By interacting with specific receptors, it may alter downstream signaling pathways involved in cell proliferation and survival.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and critical reaction conditions for preparing 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-(dimethylamino)pyridin-3-yl)methyl)acetamide?

- Methodology : The synthesis typically involves multi-step routes starting with functionalized pyridazine precursors. Key steps include:

- Cyclopropane ring introduction via cyclopropanation of a pyridazinone intermediate under controlled temperatures (e.g., 0–5°C) .

- Amide bond formation between the pyridazine core and the dimethylaminopyridine-methylacetamide moiety using coupling agents like EDCI/HOBt in anhydrous DMF .

- Solvent choice (e.g., ethanol, THF) and reaction time optimization (2–24 hours) are critical to avoid byproducts .

- Analytical Validation : Purity is confirmed via HPLC (>95%) and structural characterization via H/C NMR and HRMS .

Q. How can researchers characterize the structural and electronic properties of this compound to validate its identity?

- Methodology :

- Spectroscopy : H NMR (DMSO-d6) identifies proton environments (e.g., cyclopropyl CH at δ 1.2–1.5 ppm, pyridazine NH at δ 10.2 ppm) .

- Mass Spectrometry : HRMS (ESI+) confirms molecular weight (e.g., [M+H]+ m/z calculated for CHNO: 366.1894) .

- X-ray Crystallography : Resolves cyclopropane-pyridazine dihedral angles and hydrogen-bonding networks .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

- Methodology :

- In vitro Screening : Antimicrobial activity via MIC assays against Gram-positive/negative strains; cytotoxicity using MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme Inhibition : Kinase or phosphodiesterase inhibition assays (IC determination) due to structural similarity to known inhibitors .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and predict reactivity of intermediates?

- Methodology :

- Reaction Path Search : Quantum chemical calculations (DFT, B3LYP/6-31G*) model transition states and energy barriers for cyclopropanation .

- Solvent Effects : COSMO-RS simulations predict solvent compatibility (e.g., DMF vs. THF) to minimize side reactions .

- Machine Learning : Train models on PubChem data to predict optimal reaction conditions (e.g., temperature, catalyst loading) .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

- Case Study : Compare analogs like N-(3-chloro-4-methoxyphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide (antimicrobial) vs. N-(furan-2-ylmethyl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide (anti-inflammatory):

| Structural Feature | Biological Activity | Key Difference |

|---|---|---|

| Chlorophenyl substituent | Enhanced antimicrobial potency | Increased lipophilicity |

| Methoxy group | Reduced cytotoxicity | Electron-withdrawing effect |

- Resolution : Use SAR studies to correlate substituent electronic effects (Hammett σ values) with bioactivity trends .

Q. How can researchers investigate the compound’s stability under physiological conditions?

- Methodology :

- pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via LC-MS over 24 hours .

- Thermal Stability : TGA/DSC analysis identifies decomposition temperatures (>200°C) .

- Metabolic Stability : Liver microsome assays (human/rat) quantify CYP450-mediated oxidation .

Q. What advanced techniques elucidate the compound’s mechanism of action in disease models?

- Methodology :

- Target Engagement : SPR or ITC measures binding affinity to putative targets (e.g., kinases, GPCRs) .

- Transcriptomics : RNA-seq identifies differentially expressed genes in treated vs. untreated cells .

- In vivo Imaging : PET/CT with F-labeled analogs tracks biodistribution in murine models .

Data Contradiction Analysis

Q. Why do similar pyridazine-acetamide derivatives exhibit divergent solubility profiles?

- Root Cause : Substituent polarity (e.g., dimethylamino vs. methoxy groups) alters logP values. For example:

| Compound | logP | Aqueous Solubility (mg/mL) |

|---|---|---|

| Target compound | 2.1 | 0.15 |

| N-(3-methoxybenzyl) analog | 1.8 | 0.45 |

- Resolution : Introduce hydrophilic groups (e.g., sulfonate) or formulate as nanoparticles .

Tables for Key Comparisons

Table 1 : Synthetic Yield Optimization via Solvent Screening

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC %) |

|---|---|---|---|

| DMF | 25 | 68 | 92 |

| THF | 40 | 72 | 95 |

| Ethanol | 0 | 55 | 88 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.